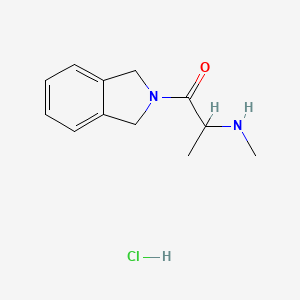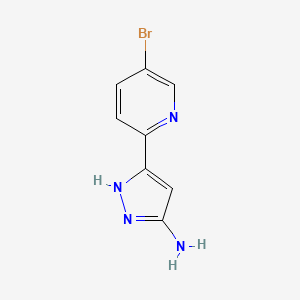
5-(5-bromo-2-pyridinyl)-1H-Pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-bromo-2-pyridinyl)-1H-Pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a bromopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-pyridinyl)-1H-Pyrazol-3-amine typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-bromo-2-pyridinyl)-1H-Pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
5-(5-bromo-2-pyridinyl)-1H-Pyrazol-3-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(5-bromo-2-pyridinyl)-1H-Pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-(5-bromo-2-pyridinyl)-1H-Pyrazol-3-amine is unique due to its combination of a bromopyridine moiety and a pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C8H7BrN4 |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
5-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H7BrN4/c9-5-1-2-6(11-4-5)7-3-8(10)13-12-7/h1-4H,(H3,10,12,13) |
Clave InChI |
TZWUTUIOVFMQFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)C2=CC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



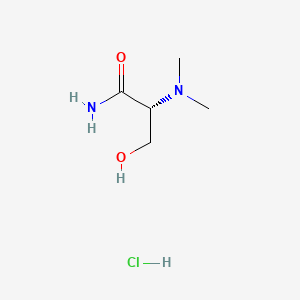
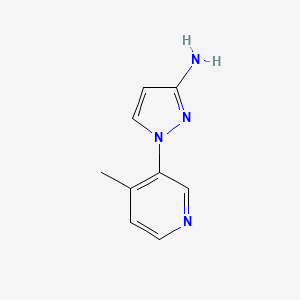
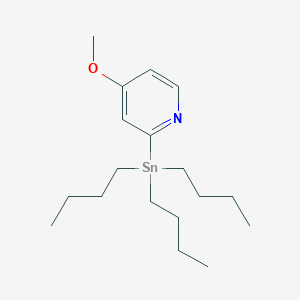
![(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid](/img/structure/B13471953.png)

![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
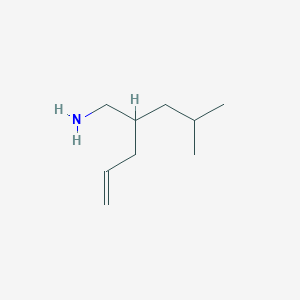
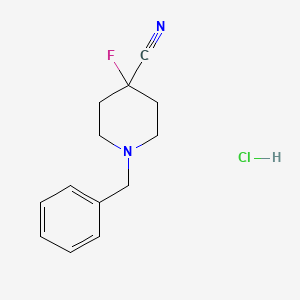
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)
